molecular formula C8H11Cl2FN2 B6216134 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride CAS No. 2742652-43-1

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B6216134
CAS No.: 2742652-43-1
M. Wt: 225.09 g/mol
InChI Key: FSXMJHVWSDSQOT-UHFFFAOYSA-N
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Description

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . This compound is characterized by the presence of a fluorinated azetidine ring attached to a pyridine moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride involves multiple steps, starting with the preparation of the fluorinated azetidine ring. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate is then subjected to further reactions to introduce the azetidine ring and form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the azetidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include tetrabutylammonium fluoride (Bu4NF), dimethylformamide (DMF), and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce complex heterocycles.

Scientific Research Applications

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various fluorinated heterocycles and other complex organic molecules.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals that require fluorinated intermediates.

Mechanism of Action

The mechanism of action of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the azetidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Uniqueness

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is unique due to the presence of both a fluorinated azetidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other fluoropyridines, the azetidine ring provides additional structural complexity and potential for diverse chemical transformations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride involves the reaction of 3-fluoroazetidine with 2-bromopyridine followed by reduction and salt formation.", "Starting Materials": [ "3-fluoroazetidine", "2-bromopyridine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-fluoroazetidine is reacted with 2-bromopyridine in the presence of a base such as sodium hydroxide to form 2-(3-fluoroazetidin-3-yl)pyridine.", "Step 2: The resulting product is then reduced using sodium borohydride to form the corresponding dihydrochloride salt.", "Step 3: The dihydrochloride salt is obtained by reacting the product with hydrochloric acid in water." ] }

CAS No.

2742652-43-1

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

2-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-8(5-10-6-8)7-3-1-2-4-11-7;;/h1-4,10H,5-6H2;2*1H

InChI Key

FSXMJHVWSDSQOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=N2)F.Cl.Cl

Purity

95

Origin of Product

United States

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